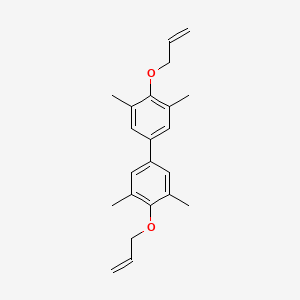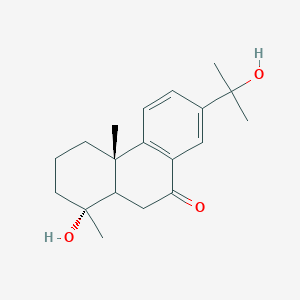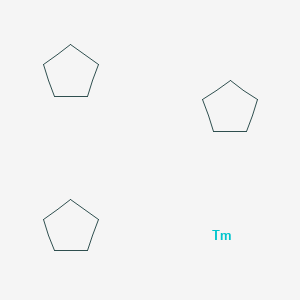
Cyclopentane;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;thulium is a compound that combines the cyclic hydrocarbon cyclopentane with the rare earth metal thulium. Cyclopentane is a colorless, flammable liquid hydrocarbon with the molecular formula C₅H₁₀, characterized by a sweet smell . Thulium, on the other hand, is a rare earth element with the symbol Tm and atomic number 69. It is a silvery-gray metal that is relatively soft and malleable
Preparation Methods
The synthesis of cyclopentane;thulium can be approached through several methods. Another method involves the distillation of petroleum to obtain cyclopentane, which is then reacted with thulium salts under controlled conditions . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Cyclopentane;thulium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cyclopentane can be converted to cyclopentanone or cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can involve the conversion of cyclopentanone to cyclopentanol using reducing agents like sodium borohydride . Substitution reactions can occur when cyclopentane reacts with halogens, resulting in the formation of halogenated cyclopentane derivatives . The presence of thulium can influence the reactivity and selectivity of these reactions, leading to the formation of unique products.
Scientific Research Applications
Cyclopentane;thulium has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions due to its unique reactivity and stability . In biology, this compound is studied for its potential use in imaging and diagnostic techniques, as thulium-based compounds can exhibit luminescent properties . In medicine, this compound is being explored for its potential use in targeted drug delivery systems, where the thulium component can act as a carrier for therapeutic agents . Additionally, in industry, this compound is used in the production of specialized materials and catalysts .
Mechanism of Action
The mechanism of action of cyclopentane;thulium involves the interaction of the thulium component with various molecular targets and pathways. Thulium ions can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, influencing their structure and function . In imaging applications, the luminescent properties of thulium can be utilized to visualize biological processes at the molecular level . In catalytic applications, thulium can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates .
Comparison with Similar Compounds
Cyclopentane;thulium can be compared with other similar compounds, such as cyclopentane;ytterbium and cyclopentane;lutetium. While all these compounds involve the combination of cyclopentane with a rare earth metal, their properties and applications can vary significantly. For example, cyclopentane;ytterbium may exhibit different catalytic properties due to the unique electronic configuration of ytterbium . Similarly, cyclopentane;lutetium may have different luminescent properties compared to this compound
Properties
Molecular Formula |
C15H30Tm |
|---|---|
Molecular Weight |
379.33 g/mol |
IUPAC Name |
cyclopentane;thulium |
InChI |
InChI=1S/3C5H10.Tm/c3*1-2-4-5-3-1;/h3*1-5H2; |
InChI Key |
FQQOHLVBLNKGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1CCCC1.[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)
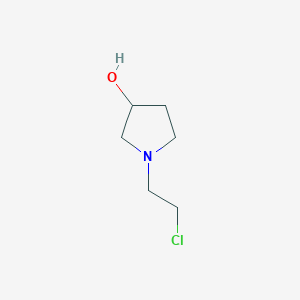
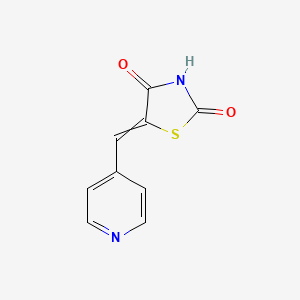

![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
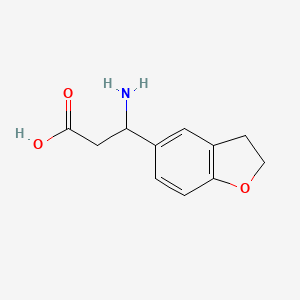
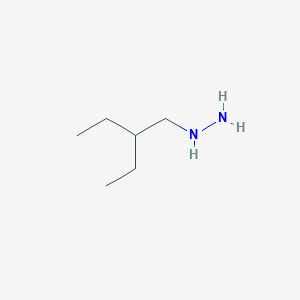
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
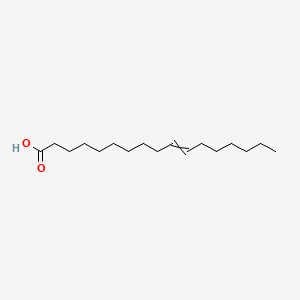
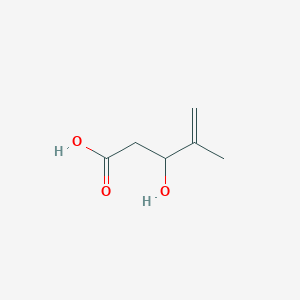
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12436307.png)
